molecular formula C13H19N3O B2399783 N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide CAS No. 2361639-93-0

N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide

Cat. No.: B2399783
CAS No.: 2361639-93-0
M. Wt: 233.315
InChI Key: CVAIRXCBHJEOLD-UHFFFAOYSA-N
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Description

N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide is a synthetic organic compound with the molecular formula C13H19N3O It is characterized by the presence of a cyclobutylmethyl group attached to a pyrazole ring, which is further connected to an ethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via an alkylation reaction using cyclobutylmethyl halide and a suitable base.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-(Cyclopropylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide
  • N-[1-[1-(Cyclopentylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide
  • N-[1-[1-(Cyclohexylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide

Uniqueness

N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-13(17)15-10(2)12-7-14-16(9-12)8-11-5-4-6-11/h3,7,9-11H,1,4-6,8H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAIRXCBHJEOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2CCC2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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